3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one
Description
This compound features a complex heterocyclic architecture, combining a benzo[d]imidazo[1,2-a]imidazole scaffold with a 1,4-thiazepan-5-one ring via a carbonyl linkage. The benzoimidazoimidazole core is notable for its fused bicyclic structure, which is often associated with bioactivity in medicinal chemistry, particularly in targeting kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-1,4-thiazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13-5-8-22-9-11(16-13)14(21)19-7-6-18-12-4-2-1-3-10(12)17-15(18)19/h1-4,11H,5-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDOFDROEBFSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN3C2=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12N4OS
- Molecular Weight : 272.33 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of benzimidazole compounds exhibit antimicrobial properties. The thiazepan moiety may enhance this activity through synergistic effects.
2. Anticancer Properties
Research has shown that similar compounds can inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in various cancer cell lines.
3. Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential activity on neurotransmitter systems, particularly serotonin and dopamine receptors.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazepan ring may enhance membrane permeability, facilitating greater antimicrobial efficacy .
Anticancer Activity
In vitro studies have reported that compounds similar to this thiazepan derivative exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to apoptosis .
Neuropharmacological Effects
Research on related compounds has revealed their ability to modulate serotonin receptors, particularly the 5-HT(4) receptor. This modulation could lead to therapeutic applications in treating mood disorders and anxiety .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole/Imidazole Hybrids
Compound A : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one ()
- Structure: Combines imidazo[1,5-a]quinazolinone with a thioxo group.
- Synthesis: Derived from a dihydroquinazolinone precursor via reaction with N,N'-dithiocarbonyldiimidazole.
- Key Differences: The thiazepanone ring in the target compound is replaced by a quinazolinone system, reducing conformational flexibility. DFT-NMR analysis confirmed the thioamide tautomer in Compound A, a feature absent in the target molecule .
Compound B: 1-Amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitriles ()
- Structure: Pyrido[1,2-a]benzimidazole with nitro and cyano substituents.
- Synthesis : Generated via multicomponent reactions involving heterocyclic ketene aminals and aromatic aldehydes.
Thiazepanone-Containing Analogues
Compound C: (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one ()
- Structure: Simplified thiazepanone ring with amino and thienyl substituents.
- Relevance: Demonstrates the thiazepanone ring’s versatility in medicinal chemistry. The amino group in Compound C may enhance solubility, whereas the target compound’s benzoimidazoimidazole carbonyl could improve target engagement .
Bioactive Heterocycles with Antitumor Activity
Compound D : 5-(4-Substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles ()
- Structure : Thiazole derivatives with triazole and diazenyl groups.
- Activity : IC₅₀ values of 1.19–3.4 µM against HepG2 and MCF-7 cell lines.
- Comparison: While the target compound lacks a thiazole core, its benzoimidazoimidazole system may offer similar π-π stacking interactions for kinase inhibition. The thiazepanone ring could further modulate pharmacokinetics .
Physicochemical and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
